6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
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Description
6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, also known as EPQC, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a member of the quinoline family of compounds and has a unique structure with several functional groups. EPQC is used in a variety of experiments due to its versatile chemical properties and its ability to act as a ligand in a variety of reactions.
Scientific Research Applications
Chemical Synthesis and Catalysis
6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives have been extensively utilized in the field of chemical synthesis. They act as key intermediates and catalysts in various reactions. For instance, phosphine-catalyzed annulation processes use derivatives of this compound to synthesize highly functionalized tetrahydropyridines, showcasing complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Another example is the application of cyclic amines including derivatives of this compound in redox-annulations with α,β-unsaturated carbonyl compounds, demonstrating the generation of conjugated azomethine ylides followed by electrocyclization (Kang, Richers, Sawicki, & Seidel, 2015).
Pharmacological Potential
This compound and its derivatives have been investigated for their pharmacological potential. For instance, a class of potent 5-lipoxygenase (5-LO) product synthesis inhibitors based on the structure of this compound has shown potential in suppressing inflammatory and allergic diseases (Werz et al., 2008). Furthermore, derivatives have been studied for their antiviral activities against various viruses, demonstrating efficacy in specific contexts (Ivashchenko et al., 2014).
Material Synthesis
In the field of material science, these compounds have been used in the synthesis of new materials. For instance, novel pyrazolo[3,4-b]pyridine products have been synthesized via condensation processes (Ghaedi et al., 2015). Additionally, the compound has been used in microwave-promoted syntheses of pyridine carboxamides and tert-carboximides, showcasing versatility in reaction types (Su, Zhao, Zhang, & Qin, 2009).
properties
IUPAC Name |
6-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-11-6-7-14-12(9-11)13(17(20)21)10-16(19-14)15-5-3-4-8-18-15/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZUPNAVDKABPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
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